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Compound of Interest

Compound Name: JNK Inhibitor VIl

Cat. No.: B1673077

An In-depth Technical Guide to the Chemical Properties and Applications of JINK Inhibitor VIII

This guide provides a comprehensive overview of JNK Inhibitor VIII, a potent and selective
covalent inhibitor of c-Jun N-terminal kinases (JNKSs). It is intended for researchers, scientists,
and drug development professionals working in areas such as signal transduction, cancer
biology, and neurodegenerative diseases.

Core Chemical and Physical Properties

JNK Inhibitor VIII, also known as TCS JNK 60, is a well-characterized small molecule inhibitor.
[1][2] Its fundamental properties are summarized below.

Property Value Source
Alternate Names JNK Inhibitor XVI, TCS JNK 60  [2]
Molecular Formula C20H20N702 / C18H20N404 [2][31[4]
Molecular Weight 507.59 g/mol / 356.38 g/mol 51131141161
CAS Number 1410880-22-6 / 894804-07-0 [2][5]
Appearance Solid, Brown solid [51[7]
Purity >95% (HPLC) [7]
Storage Temperature -20°C [7]
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Note: Discrepancies in Molecular Formula and Weight exist in the literature, likely representing
different parent compounds or derivatives. The most frequently cited values are presented.

Solubility Specifications

The solubility of INK Inhibitor VIl is a critical factor for its application in various experimental

settings.
Solvent Solubility Source
DMSO 225.4 mg/mL; 10 mg/mL [2][7]

=9.24 mg/mL (with
Ethanol ) ) [5]
warming/ultrasonic)

Water Insoluble [5]
DMSO:PBS (pH 7.2) (1:2) 0.3 mg/mL [2]
10% DMSO + 90% Corn QOil > 2.08 mg/mL [1]

Mechanism of Action and Signhaling Pathway

JNK-IN-8 is a potent, irreversible inhibitor of all three INK isoforms (JNK1, JNK2, and JNK3).[8]
[9][10] Its mechanism relies on forming a covalent bond with a conserved cysteine residue
located near the ATP-binding pocket of the kinases (Cys116 in JINK1/2, Cys154 in JNK3).[9]
[11] This irreversible binding induces a conformational change in the activation loop, which
effectively blocks the binding of substrates like c-Jun, thereby inhibiting their phosphorylation
and downstream signaling.[5][9]

The c-Jun N-terminal kinases are key components of the mitogen-activated protein kinase
(MAPK) signaling cascade. This pathway is activated by various stress stimuli, including
cytokines, osmotic stress, and UV radiation, and plays a crucial role in regulating processes
like apoptosis, inflammation, and cell differentiation.[5][9]
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JNK signaling pathway with the inhibitory action of INK Inhibitor VIII.

Potency and Selectivity Profile

JNK Inhibitor VIIl demonstrates high potency for JINK isoforms with excellent selectivity over
other kinases. This specificity is crucial for its use as a precise pharmacological probe.[9]

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b1673077?utm_src=pdf-body-img
https://www.benchchem.com/product/b1673077?utm_src=pdf-body
https://www.benchchem.com/product/b1673077?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3270411/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673077?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Target ICs0 Ki Source

INK1 4.7 nM [ 45 nM 2nM [12]

INK2 18.7 nM / 160 nM 4 nM [1][12]

INK3 1.0 nM 52 nM [1][5][12]
Selectivity:

o JNK-IN-8 exhibits over 1000-fold selectivity for INK1 and JNK2 over other MAP kinases like
ERK2 and p380a/d.[1]

o When profiled against a panel of over 400 kinases, it showed specific binding only to
JNK1/2/3.[5]

o While some off-target activity was noted for kinases like FMS and MNK2, the I1Cso values
were significantly higher (~200-300 nM), and the compound did not inhibit other kinases with
an ICso <1 puM in cellular assays.[13]

Experimental Protocols
A. In Vitro Kinase Assay (Radioactive FlashPlate-based)

This method is used to determine the biochemical potency (ICso) of the inhibitor against purified
kinases.

¢ Reaction Mixture: Prepare a buffer containing 25 mM HEPES (pH 7.5), 1 mM DTT, 10 mM
MgClz, 100 pM NazVOas, and 0.075 mg/mL Triton X-100.

+ Component Addition: To the wells of a 384-well plate, add the biotinylated substrate peptide
(2 uM), y-[33P]-ATP (5 pM), the INK enzyme, and varying concentrations of JNK Inhibitor
VIII (typically 3-10,000 nM in 2% DMSO).

 Incubation: Incubate the mixture for 1 hour at room temperature to allow the kinase reaction
to proceed.
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o Stopping the Reaction: Terminate the reaction by adding 80 pL of a stop buffer containing
100 mM EDTA and 4 M NacCl.

» Signal Detection: Transfer the reaction mixture to a streptavidin-coated FlashPlate. Wash the
plate three times to remove unbound radioactivity.

o Data Acquisition: Read the plate using a TopCount microplate reader to quantify the amount
of 33P incorporated into the substrate peptide.[12]

B. Cellular c-Jun Phosphorylation Assay

This cell-based assay validates the inhibitor's activity within a biological system by measuring
the phosphorylation of a direct INK substrate, c-Jun.

o Cell Culture: Plate cells (e.g., HepG2, HelLa, or A375) in complete media and incubate
overnight.[9][12] For some experiments, serum starve the cells for 18 hours prior to
treatment.[14]

e Inhibitor Treatment: Prepare serial dilutions of INK Inhibitor VIIl in DMSO and add them to
the cell media at the desired final concentrations. Incubate for 1 hour.[12]

o Pathway Stimulation: Induce the JNK pathway by treating cells with an agonist like
Anisomycin (2 uM) or TNFa for a specified period (e.g., 30-60 minutes).[9][12][14]

o Cell Lysis: Harvest the cells in a lysis buffer containing protease and phosphatase inhibitors.
[12][14]

o Protein Analysis: Analyze the cell lysates for phosphorylated c-Jun (p-c-Jun) levels using
methods such as Western blotting, ELISA, or high-content imaging with phospho-specific
antibodies.[9][12]
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A typical experimental workflow for a cellular c-Jun phosphorylation assay.

C. In Vivo Pharmacokinetic Studies

Pharmacokinetic profiles have been determined in Sprague-Dawley rats.[12]
o Administration: Administer JNK Inhibitor VIII to the animals.
o Sample Collection: Collect blood samples at various time points.

e Analysis: Analyze plasma concentrations of the compound to determine parameters like half-
life, clearance, and bioavailability.
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e Results: Studies have shown that this compound has a short half-life of approximately 1
hour, with rapid clearance and low bioavailability, attributed to rapid oxidative metabolism.
[12] In mouse models, it has been administered intraperitoneally at doses of 20-30 mg/kg to
assess its effect on tumor growth.[11][15]

Conclusion

JNK Inhibitor VIl is a highly potent and selective tool for investigating JNK-dependent
signaling. Its irreversible, covalent mechanism of action provides sustained inhibition, making it
valuable for both in vitro and cellular studies. While its pharmacokinetic properties may present
challenges for systemic therapeutic use without further optimization, its well-defined chemical
properties and high selectivity make it an essential probe for elucidating the complex roles of
the JNK signaling pathway in health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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